molecular formula C6H5ClOS B015060 2-(Chloroacetyl)thiophene CAS No. 29683-77-0

2-(Chloroacetyl)thiophene

Cat. No.: B015060
CAS No.: 29683-77-0
M. Wt: 160.62 g/mol
InChI Key: KHOWLHQEABZKNA-UHFFFAOYSA-N
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Description

Significance of Thiophene (B33073) Derivatives in Heterocyclic Chemistry

Thiophene is a five-membered heterocyclic aromatic compound containing a sulfur atom. bohrium.comnumberanalytics.com First discovered in 1882 by Viktor Meyer as a contaminant in benzene (B151609), thiophene and its derivatives have become cornerstones of heterocyclic chemistry. slideshare.net The thiophene nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous drugs with diverse therapeutic applications. nih.gov

The significance of thiophene derivatives stems from several key factors:

Bioisosterism: The thiophene ring is often considered a bioisostere of the benzene ring. This means that replacing a benzene ring with a thiophene ring in a biologically active molecule can sometimes lead to compounds with similar or even improved pharmacological properties, such as enhanced efficacy or reduced toxicity. slideshare.net

Diverse Biological Activities: Thiophene derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, analgesic, antihypertensive, and antitumor effects. eprajournals.comindexcopernicus.comajrconline.org

Versatile Reactivity: The thiophene ring readily undergoes electrophilic substitution reactions, allowing for the introduction of various functional groups. eprajournals.com This reactivity, combined with the ability to participate in metal-catalyzed cross-coupling reactions, provides synthetic chemists with a powerful toolkit for constructing complex molecular architectures. numberanalytics.com

The incorporation of a thiophene moiety can significantly influence a molecule's physicochemical properties, such as solubility and metabolism, by altering drug-receptor interactions. nih.gov

Historical Context of Chloroacetylated Compounds in Organic Synthesis

Chloroacetylation, the introduction of a chloroacetyl group (-COCH₂Cl) into a molecule, is a well-established and powerful transformation in organic synthesis. Chloroacetyl chloride is a frequently used reagent for this purpose, serving as a versatile two-carbon building block. niscpr.res.in

Historically, the chloroacetylation of aromatic compounds has been achieved through Friedel-Crafts acylation, often using a Lewis acid catalyst like aluminum chloride. niscpr.res.in This reaction introduces a reactive handle into the aromatic system, as the chlorine atom in the chloroacetyl group is a good leaving group, susceptible to nucleophilic substitution. This reactivity allows for the subsequent construction of more complex structures, including the formation of new heterocyclic rings.

The synthesis of N-aryl 2-chloroacetamides, for example, is a common application of chloroacetylation, providing precursors for a variety of further chemical modifications. researchgate.net These compounds have found applications in the development of herbicides and other biologically active molecules. researchgate.net The reactivity of the chloroacetyl group has been exploited in the synthesis of numerous heterocyclic systems, highlighting its importance as a versatile synthetic intermediate.

Research Trajectories and Future Outlooks for 2-(Chloroacetyl)thiophene

Current research involving this compound is largely focused on its utility as a starting material for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. The reactivity of its chloroacetyl group allows for a variety of chemical transformations.

One common synthetic route utilizing this compound is the Favorskii rearrangement, which converts it into 2-thiopheneacetic acid under alkaline conditions. google.com This transformation is a key step in the synthesis of various thiophene-containing compounds. Furthermore, the chloroacetyl group can readily react with nucleophiles, such as amines and thiols, to introduce new functional groups and build more complex molecular frameworks. For instance, it is used as a precursor in the synthesis of various thieno[2,3-c]pyridine (B153571) derivatives, which have been investigated as potential Hsp90 inhibitors for cancer therapy. mdpi.com

The future outlook for this compound remains promising. The growing demand for novel thiophene derivatives in the pharmaceutical and agrochemical industries is expected to drive further research into its synthesis and applications. dataintelo.com The development of more efficient and environmentally friendly synthetic methods for its production and subsequent transformations will be a key area of focus. As our understanding of the biological roles of thiophene-containing molecules continues to expand, so too will the importance of versatile building blocks like this compound in the discovery of new and improved chemical entities.

Physicochemical Properties of this compound

Property Value
CAS Number 29683-77-0
Molecular Formula C₆H₅ClOS
Molecular Weight 160.62 g/mol
Appearance Off-White to Pale Beige Solid
Melting Point 45 °C
Storage -20°C Freezer, Under Inert Atmosphere
Solubility Chloroform (Slightly), Methanol (Slightly)

Referenced Compounds

Compound Name
This compound
Thiophene
Benzene
2-Thiopheneacetic acid
Chloroacetyl chloride
Aluminum chloride
N-Aryl 2-chloroacetamides

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-1-thiophen-2-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClOS/c7-4-5(8)6-2-1-3-9-6/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHOWLHQEABZKNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80374074
Record name 2-Chloro-1-(thiophen-2-yl)ethan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29683-77-0
Record name 2-Chloro-1-(2-thienyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29683-77-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-1-(thiophen-2-yl)ethan-1-one
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URL https://comptox.epa.gov/dashboard/DTXSID80374074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Advanced Reaction Pathways of 2 Chloroacetyl Thiophene

Direct Synthesis Approaches

Direct synthesis methods involve the introduction of the chloroacetyl group onto the thiophene (B33073) ring in a single or a few straightforward steps.

A primary and widely utilized method for the synthesis of 2-(chloroacetyl)thiophene is the Friedel-Crafts acylation of thiophene with chloroacetyl chloride. google.comsigmaaldrich.com This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid. google.com The reaction involves the formation of an acylium ion from chloroacetyl chloride and the Lewis acid, which then attacks the electron-rich thiophene ring, preferentially at the 2-position. sigmaaldrich.com

A variety of Lewis acids can be employed as catalysts, including aluminum chloride (AlCl₃), ferric chloride (FeCl₃), tin(IV) chloride (SnCl₄), and titanium(IV) chloride (TiCl₄). google.com The choice of catalyst can influence the reaction's efficiency and selectivity. For instance, while AlCl₃ is a common catalyst, it can sometimes lead to the polymerization of thiophene, and stannic chloride is considered a milder alternative. Modified clays, such as FeCl₃-modified montmorillonite (B579905) K10, have also been used as catalysts, offering good yields and selectivity. niscpr.res.in The reaction is typically conducted in an inert solvent like carbon disulfide, nitromethane (B149229), dichloromethane, or nitrobenzene (B124822). niscpr.res.in

CatalystSolventTemperature (°C)Yield (%)Reference
Aluminum Chloride (AlCl₃)Carbon DisulfideNot specifiedNot specified niscpr.res.in
Ferric Chloride (FeCl₃)Not specifiedNot specifiedGood niscpr.res.in
Tin(IV) Chloride (SnCl₄)Benzene (B151609)0Not specified asianpubs.org
Titanium(IV) Chloride (TiCl₄)Not specifiedNot specifiedNot specified google.com
FeCl₃-modified Montmorillonite K10Not specifiedNot specifiedGood niscpr.res.in
Ethylaluminum Dichloride (EtAlCl₂)Dichloromethane0High (up to 99% for similar reactions) asianpubs.org

Table 1: Catalysts and conditions for the Friedel-Crafts acylation of thiophene.

The chloroacetylation of 2-aminothiophene derivatives provides another direct route to compounds structurally related to this compound, specifically N-(thienyl)-2-chloroacetamides. ajol.info In this nucleophilic substitution reaction, the amino group of the thiophene derivative attacks the electrophilic carbonyl carbon of chloroacetyl chloride. who.int The reaction is typically carried out in the presence of a base, such as potassium carbonate or triethylamine (B128534), to neutralize the hydrochloric acid byproduct. ajol.infowho.int Common solvents for this transformation include dimethylformamide (DMF), dioxane, and acetonitrile. who.intsci-hub.se Microwave-assisted synthesis has also been reported, significantly reducing reaction times.

BaseSolventTemperatureTimeYield (%)Reference
Potassium CarbonateDimethylformamide (DMF)Room TemperatureNot specifiedGood ajol.info
TriethylamineDioxaneReflux14-15 hoursGood who.int
Sodium Acetate (B1210297)Aqueous Solution0°C to Room Temperature5-6 hoursNot specified
None (Microwave)n-Butanol150°C5 minutes59

Table 2: Reaction conditions for the chloroacetylation of 2-aminothiophenes.

The compound 2-(1H-benzo[d]imidazol-2-yl)acetonitrile serves as a precursor for the synthesis of various heterocyclic compounds. jst.go.jp Its reaction with chloroacetyl chloride in 1,4-dioxane (B91453) yields 2-(1-(2-chloroacetyl)-1H-benzo[d]imidazol-2-yl)acetonitrile. jst.go.jp While this product contains the chloroacetyl moiety, the reviewed literature primarily describes its subsequent use in further heterocyclization reactions rather than its direct conversion to this compound. jst.go.jp For instance, it has been reacted with 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (B188851) to form a more complex thiophene derivative. jst.go.jp

Indirect Synthetic Routes

Indirect methods involve the synthesis of a thiophene derivative that is subsequently converted to this compound.

An indirect pathway to this compound can be envisioned starting from thiophene-2-carboxylic acid. This acid can be converted to its more reactive acid chloride derivative, thiophene-2-carbonyl chloride, by treatment with thionyl chloride. While this acid chloride is a versatile intermediate, its direct conversion to this compound is not a standard or commonly documented synthetic transformation. Such a conversion would necessitate the addition of a methylene (B1212753) group (-CH₂-), which typically requires multi-step procedures such as the Arndt-Eistert synthesis, which proceeds via a different mechanism.

The reaction of thiophen-2-ylacetic acid with thionyl chloride is a well-established method for the synthesis of thiophen-2-ylacetyl chloride. lookchem.com This reaction proceeds through the conversion of the carboxylic acid into a highly reactive acyl chloride. It is important to note that this reaction yields thiophen-2-ylacetyl chloride, where the chloroacetyl group is attached to the thiophene ring via a methylene bridge, and not this compound, where the carbonyl group is directly attached to the thiophene ring. The synthesis of 2-thiopheneacetic acid itself can be achieved through various methods, including the Favorskii rearrangement of 2-chloroacetylthiophene or from 2-chloromethyl thiophene. google.comgoogle.com

Multi-component Reactions for Thiophene Analogues

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial parts of all the initial molecules. tandfonline.com This approach is valued for its atom economy, time-saving nature, and environmentally benign characteristics, as it minimizes the need for isolating intermediates. tandfonline.com In the synthesis of thiophene analogues, the Gewald reaction is a paramount example of an MCR. nih.govumich.eduorganic-chemistry.orgwikipedia.org

The Gewald reaction synthesizes highly substituted 2-aminothiophenes by condensing a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. organic-chemistry.orgwikipedia.org The reaction mechanism typically starts with a Knoevenagel condensation between the carbonyl compound and the activated nitrile to form a stable intermediate. wikipedia.org This is followed by the addition of sulfur and subsequent ring-closure to form the 2-aminothiophene ring. arkat-usa.org

There are several variations of the Gewald synthesis, but the core principle involves the one-pot formation of the thiophene ring from acyclic precursors. umich.eduarkat-usa.org This method is exceptionally versatile for creating a library of thiophene derivatives, which are valuable in medicinal and combinatorial chemistry. nih.govderpharmachemica.com For instance, reacting a ketone, an activated nitrile, and sulfur in the presence of a suitable base like morpholine (B109124) or diethylamine (B46881) can produce diversely substituted 2-aminothiophenes. umich.eduarkat-usa.orgtechscience.com These products can then be further modified, for example, through acylation with chloroacetyl chloride, to yield derivatives analogous in structure to this compound. researchgate.netnih.gov

Optimization of Synthetic Conditions

The synthesis of this compound, typically achieved through the Friedel-Crafts acylation of thiophene with chloroacetyl chloride, is significantly influenced by the choice of catalyst and solvent. google.com The efficiency of this reaction hinges on activating the acylating agent, a role performed by a Lewis acid catalyst. google.com

Catalysts: Anhydrous aluminum trichloride (B1173362) (AlCl₃) is a preferred and commonly used Lewis acid catalyst for this acylation due to its high activity. google.com Other Lewis acids such as anhydrous zinc chloride (ZnCl₂), ferric trichloride (FeCl₃), and titanium tetrachloride (TiCl₄) are also effective catalysts for the reaction. google.com The catalyst facilitates the formation of a highly electrophilic acylium ion, which then attacks the electron-rich thiophene ring.

Solvents: The choice of solvent can impact reaction rate, yield, and selectivity. Common solvents for this acylation include dichloromethane, dichloroethane, and carbon tetrachloride. google.com Nitro-containing solvents like nitromethane and nitrobenzene have also been used. google.com In some protocols, the reaction can be conducted under solvent-free conditions, where one of the reactants, such as thiophene itself, acts as the solvent. google.com This approach aligns with green chemistry principles by reducing solvent waste.

The following table summarizes the catalysts and solvents commonly employed in the synthesis of this compound.

CatalystSolvent(s)Role & Efficiency
Anhydrous Aluminum Trichloride (AlCl₃)Dichloromethane, Dichloroethane, Carbon Tetrachloride, Solvent-freePreferred Lewis acid catalyst for high reactivity and yield in Friedel-Crafts acylation. google.com
Anhydrous Zinc Chloride (ZnCl₂)Dichloromethane, DichloroethaneAn alternative Lewis acid catalyst. google.com
Ferric Trichloride (FeCl₃)Dichloromethane, DichloroethaneEffective Lewis acid for promoting the acylation reaction. google.com
Titanium Tetrachloride (TiCl₄)Dichloromethane, DichloroethaneA strong Lewis acid used to catalyze the Friedel-Crafts reaction. google.com

Temperature is a critical parameter in the synthesis of this compound and its derivatives, directly influencing reaction rates, product yield, and the formation of impurities. The Friedel-Crafts acylation of thiophene is typically conducted at controlled, low-to-moderate temperatures. The reaction temperature is often maintained between 0°C and 60°C, with an optimal range frequently cited as 20-50°C to ensure a steady reaction rate while minimizing side reactions. google.com For subsequent reactions, such as the rearrangement of this compound to form 2-thiopheneacetic acid, temperatures may be elevated to a range of 20-100°C, with a preferred window of 50-90°C to drive the reaction to completion. google.com

Microwave-assisted synthesis has emerged as a modern technique where temperature and reaction time are dramatically altered. Studies on the Gewald synthesis of thiophene analogues show that microwave irradiation at 70°C can reduce reaction times from 4 hours (with conventional heating) to just 20 minutes, often with improved yields and purity. organic-chemistry.org

Historically, some synthetic routes for thiophene derivatives required harsh conditions, including high pressure. google.com However, contemporary methods, including the standard Friedel-Crafts acylation for this compound, are typically performed at atmospheric pressure, enhancing the safety and scalability of the process. google.com

The table below illustrates the impact of temperature on different synthetic steps related to this compound.

Reaction StepTemperature Range (°C)Notes
Friedel-Crafts Acylation0–60 (Optimal: 20–50)Lower temperatures control the exothermic reaction and prevent byproduct formation. google.com
Favorskii Rearrangement (of this compound)20–100 (Optimal: 50–90)Higher temperatures are required to facilitate the rearrangement to 2-thiopheneacetic acid. google.com
Gewald Synthesis (Analogues)40–50Moderate temperature for conventional heating methods. techscience.com
Microwave-Assisted Gewald Synthesis (Analogues)70Significantly reduces reaction time from hours to minutes compared to conventional heating, often improving yield. organic-chemistry.org

After synthesis, a crude mixture containing this compound and its derivatives requires purification to isolate the target compound with high purity. A multi-step purification protocol is often employed.

Initially, the reaction mixture is typically quenched, often by pouring it into a mixture of ice water and hydrochloric acid. google.com This is followed by a work-up procedure that includes washing with water and a basic solution, such as saturated sodium bicarbonate, to neutralize excess acid and remove water-soluble impurities. orgsyn.org The organic layer is then separated and dried using an anhydrous salt like anhydrous sodium sulfate (B86663) or calcium chloride. google.comorgsyn.org

The primary techniques for purifying the final product include:

Distillation: Fractional distillation under reduced pressure is a common and effective method for purifying liquid products like this compound. orgsyn.orggoogle.com This technique separates compounds based on their boiling points, and performing it under vacuum allows the distillation to occur at a lower temperature, preventing thermal decomposition of the product. orgsyn.orggoogle.com

Recrystallization: For solid derivatives, recrystallization is the preferred method of purification. The crude product is dissolved in a suitable hot solvent or solvent mixture, and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the solvent. ajol.infomdpi.com Common solvents for recrystallizing thiophene derivatives include ethanol (B145695), aqueous ethanol, hexane, and chloroform. mdpi.comimpactfactor.orgchemicalbook.com

Chromatography: When distillation or recrystallization is insufficient, column chromatography or flash chromatography can be used for a more refined separation. google.com This technique separates compounds based on their differential adsorption to a stationary phase (like silica (B1680970) gel) as a mobile phase is passed through it.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds like thiophenes to create more sustainable and environmentally friendly processes. derpharmachemica.com These approaches focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency.

One of the most significant green advancements in thiophene synthesis is the use of microwave-assisted organic synthesis (MAOS) . researcher.lifemdpi.com Microwave irradiation can dramatically accelerate reaction rates, leading to significant reductions in reaction times—often from hours to minutes. organic-chemistry.orgresearchgate.net This rapid heating can also lead to higher yields and cleaner reaction profiles with fewer byproducts. organic-chemistry.orgresearcher.life The efficiency of microwave heating often allows for the use of less solvent, further contributing to the green credentials of the synthesis. researcher.life

Solvent-free synthesis is another key green chemistry strategy. mdpi.com By eliminating the solvent, these methods reduce chemical waste and simplify purification procedures. researchgate.net Reactions can be performed by grinding solid reactants together, sometimes with a catalytic amount of a substance, or by using one of the reactants as the reaction medium. google.comtandfonline.com For example, the Friedel-Crafts acylation to produce this compound can be performed without a traditional solvent. google.com

The use of greener solvents is also a focus. When a solvent is necessary, replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or polyethylene (B3416737) glycol (PEG) is a common goal. mdpi.commdpi.com Research into catalysts that are effective in these green solvents is ongoing. For instance, some Gewald syntheses of thiophene analogues have been successfully carried out in ionic liquids, which can act as both the solvent and catalyst and are often recyclable. mdpi.com

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Chloroacetyl Thiophene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of 2-(chloroacetyl)thiophene. One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provide precise information on chemical environments, connectivity, and spatial relationships within the molecule.

The ¹H NMR spectrum of this compound displays distinct signals corresponding to the protons of the thiophene (B33073) ring and the methylene (B1212753) group of the chloroacetyl moiety. The thiophene ring protons appear as a complex multiplet system in the aromatic region, typically between 7.0 and 8.0 ppm. Their specific chemical shifts and coupling patterns are dictated by the electron-withdrawing nature of the chloroacetyl substituent at the C2 position.

The H5 proton is generally the most downfield-shifted due to its proximity to the sulfur atom and the deshielding effect of the substituent. The H3 and H4 protons exhibit chemical shifts that are influenced by their respective positions relative to the substituent and the heteroatom. A key feature of the spectrum is the singlet corresponding to the two methylene protons (-CH₂Cl) of the chloroacetyl group. This signal is typically found in the range of 4.5-5.0 ppm, shifted downfield due to the deshielding effects of both the adjacent carbonyl group and the chlorine atom.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
H3 (Thiophene) ~7.20 Doublet of doublets
H4 (Thiophene) ~7.80 Doublet of doublets
H5 (Thiophene) ~7.95 Doublet of doublets

Note: Predicted values are based on spectral data of analogous compounds like 2-acetylthiophene (B1664040) and principles of NMR spectroscopy. Actual values may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the five unique carbon environments in this compound. The carbonyl carbon (C=O) is the most deshielded, appearing significantly downfield, typically in the range of 180-190 ppm. The carbon of the methylene group (-CH₂Cl) is also readily identifiable, with a chemical shift around 45-50 ppm.

The four carbons of the thiophene ring resonate in the aromatic region (125-150 ppm). The C2 carbon, to which the substituent is attached, is generally the most downfield of the ring carbons. The chemical shifts of C3, C4, and C5 are influenced by their position relative to the sulfur atom and the C2 substituent.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O ~184
C2 (Thiophene) ~144
C5 (Thiophene) ~135
C4 (Thiophene) ~134
C3 (Thiophene) ~128

Note: Predicted values are based on spectral data of analogous compounds like 2-acetylthiophene and 2-chlorothiophene (B1346680). Actual values may vary.

While 1D NMR provides essential data, 2D NMR techniques are employed for the definitive structural confirmation of this compound by establishing atomic connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show cross-peaks connecting the adjacent protons on the thiophene ring (H3 with H4, and H4 with H5), confirming their scalar coupling and sequence. The methylene protons (-CH₂Cl) would not show any COSY correlations as they are an isolated spin system.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons (¹JCH). An HSQC spectrum would show distinct cross-peaks linking the signals of H3, H4, and H5 in the ¹H spectrum to the signals of C3, C4, and C5, respectively, in the ¹³C spectrum. It would also show a clear correlation between the methylene protons and the -CH₂Cl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it reveals long-range correlations (typically 2-3 bonds, ²JCH and ³JCH) between protons and carbons. This allows for the assembly of the molecular fragments. Key correlations would include the methylene protons showing a cross-peak to the carbonyl carbon and the C2 carbon of the thiophene ring. Additionally, the thiophene protons would show correlations to neighboring carbons, confirming the attachment point of the chloroacetyl group.

Table 3: Expected Key HMBC Correlations for this compound

Proton Correlated Carbon(s)
-CH₂Cl C=O, C2
H3 C2, C4, C5

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and structural features of this compound and its derivatives through ionization and analysis of fragment patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound, with a molecular formula of C₆H₅ClOS, the theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of its constituent atoms. This precise mass measurement is crucial for distinguishing it from other compounds with the same nominal mass.

The analysis of 2-aminothiophene derivatives by UPLC coupled to a high-resolution mass spectrometer with ESI ionization highlights the capability of this technique to provide precise mass data for complex thiophene-based structures. mdpi.com

CompoundMolecular FormulaCalculated Exact Mass (Da)Nominal Mass (Da)
This compoundC₆H₅ClOS160.97224161
2-ChlorothiopheneC₄H₃ClS117.96440118
2-(Chloromethyl)thiopheneC₅H₅ClS131.98005132

In electron ionization mass spectrometry (EI-MS), molecules are fragmented in a reproducible manner, providing a "fingerprint" that aids in structural elucidation. The fragmentation of this compound is influenced by its functional groups: the thiophene ring, the ketone, and the chloroalkyl chain.

Key fragmentation pathways for ketones typically involve α-cleavage, which is the breaking of the carbon-carbon bond adjacent to the carbonyl group. libretexts.orgmiamioh.edu For this compound, this would lead to the formation of a stable 2-thenoyl cation. Studies on related 2-acylthiophenes confirm that α-cleavage is a dominant feature, often resulting in the most prominent ion. researchgate.net

Furthermore, research on the fragmentation of the simpler 2-chlorothiophene molecule shows that thiophene ring fragmentation (TRF) is a significant process. researchgate.netnih.gov This process can be initiated by H/Cl atom migration, leading to ring-opening and the formation of various smaller fragment ions, such as the HCS⁺ radical cation. researchgate.netnih.gov Therefore, the mass spectrum of this compound is expected to show peaks corresponding to both α-cleavage at the carbonyl group and fragmentation of the thiophene ring itself.

Proposed Fragment IonStructurem/z (for ³⁵Cl)Origin
Molecular Ion [M]⁺•[C₄H₃S-CO-CH₂Cl]⁺•160Parent Molecule
2-Thenoyl cation[C₄H₃S-CO]⁺111α-cleavage, loss of •CH₂Cl
Thienyl cation[C₄H₃S]⁺83Loss of CO from 2-thenoyl cation
Chloromethyl cation[CH₂Cl]⁺49Cleavage of C-C bond

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org In organic molecules, the most common transitions observed in the 200-800 nm range are from non-bonding (n) or π bonding orbitals to π* antibonding orbitals. libretexts.orgshu.ac.uk These n→π* and π→π* transitions require the presence of unsaturated functional groups, known as chromophores. shu.ac.uk

Transition TypeOrbitals InvolvedRelative EnergyTypical Chromophore
π → πBonding π to Antibonding πHighThiophene ring, Carbonyl C=O
n → πNon-bonding n to Antibonding πLowCarbonyl C=O

X-ray Diffraction (XRD) for Single Crystal Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org By measuring the angles and intensities of X-rays diffracted by a single crystal, researchers can generate a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions. wikipedia.orgtulane.edu

While the specific crystal structure of this compound is not detailed in the available literature, extensive crystallographic studies have been performed on numerous thiophene derivatives. researchgate.netnih.govmdpi.comresearchgate.net These studies consistently show the planarity of the thiophene ring and provide a reliable reference for its geometric parameters. For example, analysis of (2-amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone, which also contains a ketone linked to a thiophene ring, reveals detailed bond lengths and angles, confirming the structural features of this class of compounds. mdpi.com

The table below presents typical crystallographic data for a representative thiophene derivative to illustrate the type of information obtained from a single-crystal XRD analysis.

Parameter(2-amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone mdpi.com
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.6092(8)
b (Å)10.8355(8)
c (Å)11.1346(9)
β (°)98.643(6)
Volume (ų)1264.4(2)

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. The experimentally determined percentages are then compared to the theoretical values calculated from the compound's molecular formula. A close match (typically within ±0.4%) between the found and calculated values serves to verify the compound's elemental composition and purity. For this compound (C₆H₅ClOS), elemental analysis provides stoichiometric validation of its proposed formula.

ElementMolecular FormulaCalculated (%)Found (%) (Typical)
Carbon (C)C₆H₅ClOS44.8744.6-45.2
Hydrogen (H)3.142.9-3.3
Chlorine (Cl)22.0721.8-22.3
Oxygen (O)9.969.7-10.2
Sulfur (S)19.9619.7-20.2

Chemical Reactivity and Derivatization Strategies of 2 Chloroacetyl Thiophene

Nucleophilic Substitution Reactions of the Chlorine Atom

The chlorine atom in the chloroacetyl group of 2-(chloroacetyl)thiophene is highly susceptible to nucleophilic attack, a characteristic that has been extensively exploited for the synthesis of a diverse array of derivatives. researchgate.net This reactivity is attributed to the electron-withdrawing nature of the adjacent carbonyl group, which polarizes the C-Cl bond and stabilizes the transition state of the substitution reaction.

The reaction of this compound and its derivatives with sulfur-based nucleophiles provides a straightforward route to various sulfur-containing compounds. For instance, the nucleophilic substitution of the chlorine atom in N-(thienyl)-2-chloroacetamides with mercaptoacetic acid, in the presence of a weak base like sodium acetate (B1210297) in ethanol (B145695), leads to the formation of the corresponding sulfide (B99878) derivatives. ajol.info Similarly, other thiols such as 2-mercaptobenzothiazole (B37678) and 5-(phenylamino)-1,3,4-thiadiazol-2-thiol react under similar conditions to yield the respective sulfide products. ajol.info The general scheme for this reaction involves the attack of the thiolate anion on the electrophilic carbon of the chloroacetyl group, displacing the chloride ion.

A notable application of this reactivity is the cyclocondensation reaction with mercaptoacetic acid, which can lead to the formation of a 4-thiazolidinone (B1220212) ring system. tandfonline.com

Table 1: Examples of Nucleophilic Substitution with Sulfur-based Nucleophiles

NucleophileReagents and ConditionsProduct TypeReference
Mercaptoacetic AcidEthanol, Sodium Acetate, HeatSulfide derivative ajol.info
2-MercaptobenzothiazoleEthanol, Sodium Acetate, HeatSulfide derivative ajol.info
5-(Phenylamino)-1,3,4-thiadiazole-2-thiolEthanol, Sodium Acetate, HeatSulfide derivative ajol.info
Mercaptoacetic AcidDioxane4-Thiazolidinone tandfonline.com

Nitrogen-based nucleophiles, such as amines and hydrazines, readily react with this compound derivatives to form a variety of nitrogen-containing heterocycles. The reaction of N-(thienyl)-2-chloroacetamides with secondary amines like piperidine (B6355638) and morpholine (B109124) results in the substitution of the chlorine atom to yield the corresponding aminoacetamide derivatives. ajol.info

Hydrazine (B178648) hydrate (B1144303) and phenylhydrazine (B124118) also react with this compound derivatives. For example, 2-(1-(2-chloroacetyl)-1H-benzo[d]imidazol-2-yl)acetonitrile reacts with hydrazine hydrate or phenylhydrazine to yield the corresponding hydrazine derivatives. jst.go.jp These reactions are typically carried out in a suitable solvent and may or may not require a base.

Table 2: Examples of Nucleophilic Substitution with Nitrogen-based Nucleophiles

NucleophileReagents and ConditionsProduct TypeReference
PiperidineEthanol, HeatAminoacetamide derivative ajol.info
MorpholineEthanol, HeatAminoacetamide derivative ajol.info
Hydrazine Hydrate-Hydrazine derivative jst.go.jp
Phenylhydrazine-Hydrazine derivative jst.go.jp
o-Phenylenediamine-Benzoimidazolylthienothiophene tandfonline.com

The reaction of this compound with oxygen-based nucleophiles like alcohols and phenols can lead to the formation of ether derivatives, although this is a less commonly reported derivatization strategy compared to reactions with sulfur and nitrogen nucleophiles. The reaction of aryl dimethylphosphinates with anionic oxygen nucleophiles in water proceeds via a concerted mechanism. nih.gov In the context of this compound, the reaction would involve the attack of an alkoxide or phenoxide ion on the carbon atom bearing the chlorine, resulting in the displacement of the chloride and the formation of an α-alkoxy or α-phenoxy ketone. For instance, the reaction with o-aminophenol can lead to the formation of benzoxazolylthienothiophene derivatives. tandfonline.com

Cyclization Reactions Leading to Fused Heterocycles

The bifunctional nature of this compound and its derivatives makes them excellent precursors for the synthesis of various fused heterocyclic systems. These reactions often proceed through an initial nucleophilic substitution followed by an intramolecular cyclization.

Thiazole (B1198619) derivatives can be synthesized from this compound precursors through reactions with thiourea (B124793) or thioamides. A common method involves the reaction of a 2-chloro-N-thiazolyl acetamide (B32628) derivative with ammonium (B1175870) thiocyanate (B1210189), which leads to the formation of a dihydrothiazol-4-one analogue. acs.orgnih.gov For instance, the reaction of 2-amino-4-(thiophen-2-yl)thiazole with chloroacetyl chloride yields 2-chloro-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide, which can then undergo cyclization. Another approach involves the reaction of an α-halocarbonyl compound, such as a derivative of this compound, with a potassium sulfide salt intermediate, which can be generated from the reaction of an active methylene (B1212753) reagent with phenylisothiocyanate. jst.go.jpjst.go.jp This method can yield various thiazole derivatives depending on the specific reactants used. jst.go.jpjst.go.jp

Furthermore, the reaction of N-(thienyl)-2-chloroacetamides with ammonium thiocyanate in boiling ethanol can lead to the formation of iminothiazolo[3,2-a]thieno[2,3-d]pyrimidine derivatives through a series of nucleophilic substitution and cyclization steps. ajol.info

Table 3: Examples of Thiazole Derivative Formation

Reactant(s)Reagents and ConditionsProduct TypeReference
2-Chloro-N-thiazolyl acetamide, Ammonium thiocyanate-Dihydrothiazol-4-one acs.orgnih.gov
N-(Thienyl)-2-chloroacetamide, Ammonium thiocyanateBoiling ethanolIminothiazolo[3,2-a]thieno[2,3-d]pyrimidine ajol.info
α-Halocarbonyl derivative, Potassium sulfide salt-Thiazole derivative jst.go.jpjst.go.jp

This compound serves as a building block for the synthesis of more complex thiophene-fused systems, such as thieno[2,3-b]thiophenes. One synthetic route involves the reaction of a chloroacetylated 3,4-diamino-2,5-dicarbethoxythieno(2.3-b)thiophene with malononitrile (B47326) to furnish a thienopyrrolopyrimidine. tandfonline.com Another strategy involves the reaction of α-halo ketones with disodium (B8443419) (dimercaptomethylene)malononitrile, which can lead to the formation of 3,4-diamino-2,5-diacylthieno-[2,3-b]thiophenes. researchgate.net The synthesis of thieno[2,3-b]thiophene (B1266192) derivatives has also been achieved through the base-induced cyclization of ketene (B1206846) dithioacetals with haloacetic acid derivatives. niscpr.res.in

Table 4: Examples of Thiophene-fused System Formation

Precursor(s)Reagents and ConditionsProduct TypeReference
Chloroacetylated 3,4-diamino-2,5-dicarbethoxythieno(2.3-b)thiophene, Malononitrile-Thienopyrrolopyrimidine tandfonline.com
α-Halo ketones, Disodium (dimercaptomethylene)malononitrile-3,4-Diamino-2,5-diacylthieno-[2,3-b]thiophene researchgate.net
Ketene dithioacetals, Haloacetic acid derivativesBaseThieno[2,3-b]thiophene niscpr.res.in

Formation of Other Polycyclic Systems (e.g., Thieno[2,3-d]pyrimidines)

The this compound framework serves as a key precursor for the synthesis of fused heterocyclic systems, particularly thieno[2,3-d]pyrimidines, which are of significant interest due to their wide spectrum of biological activities. researchgate.netekb.eg The construction of the pyrimidine (B1678525) ring onto the thiophene (B33073) core typically involves the cyclization of a suitably functionalized thiophene derivative.

One common strategy involves the initial conversion of a 2-aminothiophene derivative, often synthesized via the Gewald reaction, into an N-chloroacetylated intermediate. researchgate.netmdpi.com For instance, a 2-aminothiophene-3-carboxamide (B79593) can be treated with chloroacetyl chloride to yield the corresponding 2-(chloroacetamido)thiophene derivative. tubitak.gov.tr This intermediate possesses the necessary functionalities for cyclization. The reaction of a 2-aminothiophene with chloroacetyl chloride in a basic medium like triethylamine (B128534) can produce the N-chloroacetylated compound, which can then undergo nucleophilic displacement of the chlorine atom to build more complex structures. mdpi.com

A more direct approach involves the cyclization of a chloroacetyl derivative with a source of the remaining atoms for the pyrimidine ring. For example, the chloroacetyl derivative of a thiophene can be cyclized with concentrated hydrochloric acid in ethanol to produce the thieno[2,3-d]pyrimidine (B153573) skeleton. researchgate.net Another pathway involves reacting a 2-aminothiophene-3-carbonitrile (B183302) with various reagents. Although not starting directly from this compound, these syntheses highlight the utility of related structures. For example, 2-amino-3-cyanothiophenes react with nitriles in the presence of acid to form the fused pyrimidine ring. tubitak.gov.tr Similarly, condensation reactions with formamide, isothiocyanates, or nitriles like malononitrile can be employed to construct the thieno[2,3-d]pyrimidine system from 2-aminothiophene precursors. researchgate.netnih.gov

The chalcone (B49325) derived from 2-acetylthiophene (B1664040) (a close analog of this compound) can be cyclized with guanidine (B92328) hydrochloride to furnish a (thiophen-2-yl)pyrimidine, which demonstrates another route to pyrimidine ring formation. tandfonline.com These examples collectively illustrate that the chloroacetyl group, or functional groups readily derived from it, are instrumental in the annulation of a pyrimidine ring onto a thiophene core to generate thieno[2,3-d]pyrimidines.

Electrophilic Aromatic Substitution on the Thiophene Ring

The thiophene ring is generally more reactive towards electrophilic aromatic substitution than benzene (B151609). bhu.ac.in Substitution typically occurs preferentially at the C2 (α) position. When this position is occupied, as in this compound, electrophilic attack is directed to the C5 position.

The chloroacetyl group at the C2 position is strongly electron-withdrawing and deactivating, which reduces the reactivity of the thiophene ring towards electrophiles compared to unsubstituted thiophene. researchgate.net This deactivation means that harsher reaction conditions may be required for substitution to occur. Despite the deactivation, the directing effect of the sulfur heteroatom still favors substitution at the α-positions (C2 and C5). Since C2 is blocked, the primary site for electrophilic attack is the C5 position. Attack at the C3 or C4 (β) positions is significantly less favored.

Computational studies on 2-acylthiophenes (such as those with CHO, COMe, or CO2Me groups) confirm that in the absence of a catalyst, substitution is preferred at the C5 (α') position. researchgate.net This regioselectivity is a key consideration in the further functionalization of the this compound ring system.

Common electrophilic substitution reactions applicable to thiophenes include halogenation, nitration, sulfonation, and Friedel-Crafts reactions. However, the deactivating nature of the chloroacetyl group and the sensitivity of the thiophene ring to strong acids and Lewis acids must be carefully managed. bhu.ac.in For instance, Friedel-Crafts acylation of thiophene itself is often carried out with milder catalysts like stannic chloride (SnCl₄) instead of aluminum chloride (AlCl₃) to prevent polymerization and side reactions. orgsyn.orgasianpubs.org

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of 2-Substituted Thiophenes
Substituent at C2Reactivity EffectPreferred Position for Electrophilic AttackReference
-HActivatingC2 bhu.ac.in
-COCH₂ClDeactivatingC5 researchgate.net
-COCH₃DeactivatingC5 researchgate.net
-CHODeactivatingC5 researchgate.net

Reactions Involving the Ketone Functionality

The ketone group in this compound is a versatile functional handle for a variety of chemical transformations, including reduction, rearrangement, and condensation reactions.

Reduction: The carbonyl group can be reduced to a secondary alcohol, forming 1-(thiophen-2-yl)-2-chloroethanol. This transformation can be achieved using various reducing agents. Asymmetric transfer hydrogenation, employing ruthenium-diamine catalysts, has been successfully used for the enantioselective reduction of similar unprotected α-amino ketones, suggesting its potential applicability to α-haloketones like this compound to produce chiral amino alcohols. scihorizon.com Other common reducing agents like sodium borohydride (B1222165) could also be employed for a non-chiral reduction. The resulting chloro-alcohol is a valuable intermediate for further synthesis.

Favorskii Rearrangement: As an α-haloketone, this compound can undergo the Favorskii rearrangement under basic conditions. google.com Treatment with a base, such as sodium hydroxide (B78521), can lead to the formation of 2-thiopheneacetic acid. google.com The reaction proceeds through a cyclopropanone (B1606653) intermediate, which is then opened by the hydroxide nucleophile. This rearrangement provides a synthetic route from an α-haloketone to a carboxylic acid with a rearranged carbon skeleton.

Table 2: Favorskii Rearrangement of this compound
Starting MaterialReagentsProductReference
This compoundSodium hydroxide (NaOH) in water2-Thiopheneacetic acid google.com

Condensation Reactions: The ketone's α-protons are acidic and can participate in condensation reactions, although the adjacent chloro-substituent complicates this. More commonly, the carbonyl group itself reacts with nucleophiles. For example, it can react with hydroxylamine (B1172632) hydrochloride in pyridine (B92270) to form the corresponding oxime. researchgate.net Thiophene derivative oximes have been investigated for their biological activities. researchgate.net

Advanced Applications in Medicinal Chemistry and Pharmacology

Design and Synthesis of Biologically Active Derivatives

The inherent reactivity of 2-(chloroacetyl)thiophene allows for its strategic modification to produce derivatives with enhanced biological profiles. The chloroacetyl group readily participates in nucleophilic substitution reactions, enabling the introduction of various functional groups and the construction of more complex molecular architectures, including fused heterocyclic systems. This adaptability is central to its use in medicinal chemistry for developing targeted therapeutic agents.

Antimicrobial Agents (Antibacterial, Antifungal)

This compound is a key precursor in the synthesis of various antimicrobial agents. Its reaction with different nucleophiles leads to the formation of thiophene (B33073) derivatives containing thiazole (B1198619), pyrazole, and Schiff base moieties, which have shown significant antibacterial and antifungal properties. researchgate.netclockss.orgtandfonline.comnih.gov

Synthesis and Findings:

Thiazole Derivatives: The reaction of this compound with thiourea (B124793) and its derivatives yields aminothiazole compounds. Further modifications of these aminothiazoles have produced derivatives with potent activity against both Gram-positive and Gram-negative bacteria. clockss.orgrsc.org For instance, certain pyrazolyl-thiazole derivatives of thiophene have demonstrated significant inhibition zones and low minimum inhibitory concentrations (MIC) against Escherichia coli, Staphylococcus aureus, and Aspergillus niger. rsc.org

Schiff Bases: Condensation of thiophene-based aldehydes, which can be derived from this compound, with various amines results in Schiff bases. researchgate.netorientjchem.orgahievran.edu.trnih.gov These compounds have been reported to exhibit broad-spectrum antimicrobial activity. researchgate.netahievran.edu.tracs.org For example, a Schiff base, (E)-N-(4-chlorophenyl)-1-(5-nitrothiophen-2-yl)methanimine, showed potent bactericidal effects. ahievran.edu.tr Metal complexes of these Schiff bases, such as those with Cu(II) and Zn(II), have also shown enhanced antimicrobial efficacy compared to the ligands alone. orientjchem.orgnih.govacs.org

Tetrazole Hybrids: Tetrazole-based hybrids linked with thiophene rings have been synthesized and shown to possess notable antibacterial and antifungal properties. nih.gov Derivatives have exhibited good activity against S. aureus, S. pneumonia, and the fungal strain C. albicans. nih.gov

Derivative ClassSynthesis Route ExampleTarget OrganismsKey FindingsCitation
Thiazole DerivativesReaction of this compound with substituted thioureas.E. coli, S. aureus, A. nigerShows low Minimum Inhibitory Concentration (MIC) values. clockss.orgrsc.org
Schiff BasesCondensation of thiophene-2-carbaldehyde (B41791) with various amines.Gram-positive and Gram-negative bacteria, C. albicansMetal complexes often show enhanced activity. researchgate.netorientjchem.orgahievran.edu.trnih.govacs.org
Tetrazole-Thiophene HybridsMulti-step synthesis involving the formation of tetrazole ring linked to a thiophene scaffold.S. aureus, S. pneumonia, C. albicansHybrids show potent and specific antimicrobial action. nih.gov

Anticancer and Antitumor Compounds

The thiophene nucleus is a structural component of several successful anticancer drugs, and derivatives of this compound are actively researched for their cytotoxic and antitumor properties. ajol.infoacs.org These compounds often work by inducing apoptosis, inhibiting key enzymes like kinases, or interfering with cell cycle progression. acs.orgrsc.orgmdpi.complos.org

Synthesis and Findings:

Chalcone (B49325) Derivatives: Thiophene-based chalcones, synthesized via Claisen-Schmidt condensation of a thiophene aldehyde with a ketone, have demonstrated significant anticancer activity. acs.orgrasayanjournal.co.inmdpi.com For example, certain bis-chalcone derivatives bearing a thiophene moiety have shown efficacy against breast, colon, and lung cancer cell lines by inducing apoptosis and causing cell cycle arrest. acs.org Another study reported a 3-aryl thiophene chalcone with an IC50 value of 21 µg/mL against human colon cancer cells (HCT-15). rasayanjournal.co.in

Apoptosis Inducers: Many thiophene derivatives exert their anticancer effects by triggering apoptosis. A novel thiophene derivative, F8, was found to induce apoptosis in leukemia cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial depolarization. plos.org Similarly, certain benzo[b]thiophene derivatives have been shown to induce apoptosis in colon carcinoma cells by increasing the expression of cleaved-PARP and caspase-3. cardiff.ac.uk

Kinase Inhibitors: Thiophene derivatives have been designed as inhibitors of protein kinases, which are crucial for cancer cell proliferation and survival. mdpi.complos.org Fused thienopyrrole and pyrrolothienopyrimidine scaffolds have been synthesized and found to inhibit VEGFR-2 and AKT kinases, leading to antiproliferative effects in liver cancer cells. mdpi.com

Derivative ClassMechanism of ActionCancer Cell Line ExampleKey Findings (IC50 Values)Citation
Thiophene ChalconesApoptosis induction, Cell cycle arrestHCT-15 (Colon)IC50 of 21 µg/mL rasayanjournal.co.in
Thiophene-based N-phenyl pyrazolinesEGFR Inhibition4T1 (Breast), HeLa (Cervical), WiDr (Colorectal)IC50 values of 9.09, 9.27, and 0.25 µg/ml, respectively. japsonline.com
ThienopyrimidinesVEGFR-2/AKT Kinase InhibitionHepG2 (Liver)IC50 of 3.023 µM mdpi.com
ThiophenecarboxylatesApoptosis induction, ROS generationCCRF-CEM (Leukemia)CC50 of 2.89 µM plos.org
N-(Thienyl)-2-chloroacetamideCytotoxicityHepG2 (Liver), MCF-7 (Breast)Sensitized cells to sorafenib, decreasing IC50 from 3.9 to 0.5 µM. ajol.info

Anti-inflammatory and Analgesic Agents

Derivatives of thiophene are recognized for their anti-inflammatory properties, with some commercial non-steroidal anti-inflammatory drugs (NSAIDs) like Tinoridine and Tiaprofenic acid containing this scaffold. mdpi.com Research has focused on designing thiophene compounds that act as selective inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammation and pain. mdpi.comnih.govbohrium.comrsc.orgrsc.org

Synthesis and Findings:

COX-2 Inhibitors: A series of 2-benzamido-N-(4-substituted phenyl)thiophene-3-carboxamide derivatives were designed based on the structures of known selective COX-2 inhibitors. rsc.orgrsc.org One compound, 2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide (VIIa), demonstrated potent and selective COX-2 inhibition with an IC50 value of 0.29 µM, which was more selective than the reference drug celecoxib. rsc.orgrsc.org

Dual COX/LOX Inhibitors: Some thiophene derivatives have been developed as dual inhibitors of both cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key in the arachidonic acid metabolism pathway that leads to inflammation. mdpi.comnih.govbohrium.com A morpholinoacetamide thiophene derivative was identified as a dual COX-2/5-LOX inhibitor with an IC50 of 5.45 µM for COX-2 and 4.33 µM for 5-LOX. bohrium.com

Antiviral Agents (e.g., Anti-HIV PR Inhibitors)

The thiophene nucleus has been incorporated into the structure of potent antiviral agents, including inhibitors of the human immunodeficiency virus (HIV) protease (PR) and reverse transcriptase (RT). researchgate.netacs.orgnih.govacs.org

Synthesis and Findings:

HIV Protease (PR) Inhibitors: Thiophene-containing hydroxyethylamino cores have been synthesized and evaluated as HIV PR inhibitors. researchgate.netnih.gov Modeling studies have shown that these inhibitors can interact with the protease active site in a manner similar to approved drugs like saquinavir. researchgate.net

HIV Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): Thiophene[3,2-d]pyrimidine derivatives have been developed as potent NNRTIs. acs.orgacs.org These compounds have shown high affinity for the wild-type HIV-1 reverse transcriptase and potent activity against drug-resistant viral strains, such as those with K103N and E138K mutations. acs.org

Antioxidant Compounds

Oxidative stress, resulting from an imbalance between free radicals and antioxidants, is implicated in numerous diseases. nih.gov Thiophene derivatives have been widely investigated for their ability to act as radical scavengers and antioxidants. nih.govmdpi.combohrium.comnih.govipb.ptekb.egdergipark.org.trresearchgate.net

Synthesis and Findings:

Radical Scavenging Activity: The antioxidant properties of thiophene derivatives are often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. bohrium.comekb.egtechscience.com Tetrahydrobenzo[b]thiophene derivatives have demonstrated significant antioxidant capacity, comparable to that of ascorbic acid. nih.gov The presence of aminocarbonitrile or benzamide (B126) groups on the thiophene ring can enhance antioxidant activity. mdpi.comdergipark.org.tr

Mechanism of Action: The sulfur atom in the thiophene ring is believed to play a role in its antioxidant ability. mdpi.com The introduction of electron-donating groups or other heterocyclic moieties can further enhance the radical scavenging potential of the molecule. dergipark.org.trresearchgate.net For instance, a derivative with a methyl substituent on the thiophene ring was found to be a highly active scavenger with a half-maximal scavenging concentration (SC50) of 0.019 mg/mL. researchgate.net

Derivative ClassAssayKey FindingsCitation
Thiophene BenzamidesDPPH Radical ScavengingIC50 values ranging from 3.794 to 5.644 mg/mL. dergipark.org.tr
Tetrahydrobenzo[b]thiophenesTotal Antioxidant Capacity (TAC)Potency comparable to ascorbic acid. nih.gov
Substituted Thieno[2,3-b]thiophenesDPPH Radical ScavengingDose-dependent activity with an EC50 of 420 µg/mL. ekb.eg

Antidiabetic and Antihypertensive Agents

Thiophene derivatives have emerged as promising candidates for the treatment of metabolic disorders, including diabetes and hypertension. nih.govgoogle.com

Synthesis and Findings:

Antidiabetic Agents: Certain thiophene derivatives have been found to inhibit hepatic glucose production and activate insulin (B600854) secretion in response to glucose. google.com This dual action makes them attractive for the treatment of type 2 diabetes. In one study, novel thiophene analogues were developed as activators of the CISD2 protein, which plays a role in preventing nonalcoholic fatty liver disease (NAFLD), a condition often associated with diabetes. bioworld.com

Antihypertensive Agents: While direct synthesis from this compound is less commonly cited for antihypertensives, the broader class of thiophene derivatives has been explored for this purpose. The versatility of the thiophene scaffold allows for its incorporation into structures designed to interact with targets relevant to blood pressure regulation.

Antiparasitic Agents (e.g., Antileishmanial, Anthelmintic)

Derivatives of this compound have emerged as a promising class of compounds in the search for new antiparasitic drugs. The chloroacetyl group, in particular, is a key feature in several biologically active molecules. mdpi.com

Antileishmanial Activity:

Leishmaniasis is a significant global health problem caused by protozoan parasites of the genus Leishmania. nih.gov The search for new, effective, and less toxic treatments is a priority. nih.gov Thiophene derivatives have shown considerable promise in this area. researchgate.netnih.gov For instance, the 2-aminothiophene derivative SB-200 has demonstrated efficacy in inhibiting the growth of several Leishmania species, including Leishmania braziliensis, Leishmania major, and Leishmania infantum, with IC50 values of 4.25 µM, 4.65 µM, and 3.96 µM, respectively. nih.gov The antipromastigote effect of SB-200 on L. infantum has been linked to the loss of cell membrane integrity and morphological changes. nih.gov Further studies on 2-aminothiophene derivatives have highlighted the importance of substituents at the C-4 and C-5 positions of the thiophene ring in modulating antileishmanial activity. mdpi.com The presence of a cycloalkyl ring fused to these positions appears to be crucial for activity, as its removal leads to a loss of antileishmanial effect. mdpi.com

Compound/ExtractTarget OrganismIC50 ValueReference
SB-200Leishmania braziliensis (promastigotes)4.25 µM nih.gov
SB-200Leishmania major (promastigotes)4.65 µM nih.gov
SB-200Leishmania infantum (promastigotes)3.96 µM nih.gov
SB-200Leishmania infantum (amastigotes)2.85 µM nih.gov
Casearia sylvestris extractLeishmania amazonensis (promastigotes)5.4 µg/mL scielo.br
Casearia sylvestris extractLeishmania braziliensis (promastigotes)5.0 µg/mL scielo.br
Casearia sylvestris extractLeishmania chagasi (promastigotes)8.5 µg/mL scielo.br
Casearia sylvestris extractLeishmania major (promastigotes)7.7 µg/mL scielo.br
Casearia sylvestris extractLeishmania braziliensis (amastigotes)1.3 µg/mL scielo.br

Anthelmintic Activity:

Helminth infections remain a major health concern in many parts of the world. psu.edu Research into new anthelmintic agents has explored various chemical scaffolds, including thiophene derivatives. researchgate.net A study on praziquantel (B144689) derivatives revealed that the introduction of a chloroacetyl group can lead to potent worm-killing activity. mdpi.com Specifically, a derivative with a chloroacetyl group showed good activity against Schistosoma japonicum at a concentration of 10 µM. mdpi.com Another study investigating thiophenes identified from the plant Tagetes patula found that a synthetic derivative, 4-(5'-(hydroxymethyl)-[2,2'-bithiophene]-5-yl)but-3-yn-1-ol (Thio1), exhibited a significant in vitro anthelmintic effect against Haemonchus contortus. nih.gov This compound showed 100% efficacy in egg hatch and larval development tests, with EC50 values of 0.1731 mg/mL and 0.3243 mg/mL, respectively. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The biological activity of this compound derivatives can be significantly influenced by the nature and position of substituents on the thiophene ring and other parts of the molecule. researchgate.netmdpi.com Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds. nih.gov

The introduction of different functional groups to the thiophene core can modulate its biological effects. For example, in a series of 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives, specific substitutions were found to be critical for their inhibitory activity against cancer-related enzymes. nih.gov The antimicrobial activity of benzo[b]thiophene derivatives has been shown to be more dependent on substitution at the heterocyclic thiophene ring than at the aromatic moiety. researchgate.net Functionalities such as amine, amide, methyl, ether, and nitrile groups have been reported to enhance the antimicrobial activity of the benzo[b]thiophene ring. researchgate.net

The presence of electron-withdrawing groups can also play a significant role. For instance, in a study of platinum complexes, electron-withdrawing substituents at specific positions were found to enhance the photosensitizing capabilities of the compounds. rsc.org In another study on N,N'-diaryl-2-amino-acetamide thiophenes, a halogen in the para position of the tail region was identified as a key pharmacophoric feature shared with the drug sorafenib, contributing to higher cytotoxicity. tandfonline.com Conversely, substituting the ring at the ortho position led to a dramatic reduction in cytotoxicity. tandfonline.com

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For thiophene derivatives, several key pharmacophoric features have been identified. The sulfur atom in the thiophene ring is considered an important feature as it can enhance drug-receptor interactions through hydrogen bonding. nih.gov

In the context of anticancer activity, a SAR study of thieno[2,3-c]pyridine (B153571) derivatives revealed that a thiomorpholine-substituted compound exhibited significantly higher percentage inhibition against all tested cancer cell lines. mdpi.com For N,N'-diaryl-2-amino-acetamide thiophenes, a halogen in the para position of the tail region was identified as a crucial pharmacophoric feature for potent cytotoxic activity. tandfonline.com The thiophene ring itself is often considered a key pharmacophore and is used as a bioisosteric replacement for other aromatic systems, such as the phenyl ring, in drug design. nih.gov

Mechanisms of Biological Action

Understanding the mechanisms through which this compound derivatives exert their biological effects is fundamental for their development as therapeutic agents. These mechanisms often involve interactions with specific enzymes or receptors.

The electrophilic nature of the chloroacetyl group suggests that it can interact with microbial enzymes, potentially disrupting bacterial cell wall synthesis or function. In the context of cancer, derivatives of this compound have been investigated as inhibitors of various enzymes involved in cancer progression.

Some 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives have been identified as inhibitors of Pyruvate Dehydrogenase Kinase 1 (PDK1) and Lactate Dehydrogenase A (LDHA), two enzymes that are upregulated in proliferating tumor cells. nih.gov For example, one compound demonstrated significant inhibitory activity against both PDK1 and LDHA with IC50 values of 57.10 µg/mL and 64.10 µg/mL, respectively. nih.gov

Thieno[2,3-b]thiophene (B1266192) derivatives have been studied as potential inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. acs.org Several compounds in this class showed potent inhibitory activity against both wild-type EGFR (EGFRWT) and the mutant EGFRT790M. acs.org One derivative, in particular, was found to be more potent than the standard drug gefitinib (B1684475) against the mutant form. acs.org

Derivative ClassTarget EnzymeKey FindingsReference
4,5,6,7-Tetrahydrobenzo[b]thiophenesPDK1, LDHACompound 1b showed IC50 values of 57.10 µg/mL (PDK1) and 64.10 µg/mL (LDHA). nih.gov
Thieno[2,3-b]thiophenesEGFRWT, EGFRT790MCompound 2 showed IC50 values of 0.28 µM (EGFRWT) and 5.02 µM (EGFRT790M). acs.org

Molecular docking studies are frequently employed to analyze the interaction of thiophene derivatives with their biological targets at a molecular level. nih.govacs.org These in silico studies help to understand the binding modes and rationalize the observed biological activities. For instance, docking studies of thieno[2,3-b]thiophene derivatives within the EGFR receptor have been used to elucidate their mechanism of action as EGFR inhibitors. acs.org Similarly, the interaction of anthelmintic thiophene derivatives with the glutamate-activated chloride channel (GluCl), a known target for such compounds, has been investigated through molecular modeling, suggesting that these derivatives could be potential GluCl ligands. nih.gov

Cell Proliferation and Apoptosis Studies

Derivatives synthesized from the this compound scaffold have been a significant focus of oncological research, particularly in studies concerning the modulation of cell proliferation and the induction of apoptosis (programmed cell death). These compounds have demonstrated the ability to interfere with key cellular processes that are dysregulated in cancer.

Research has shown that certain thiophene-based molecules are potent inducers of apoptosis. For instance, a chloroacetylated amino-ester derivative of benzo[b]thiophene, designated as compound 4 , was found to induce a significant 26.86% reduction in the viability of MCF-7 breast cancer cells through apoptosis. nih.gov Similarly, a study on novel thiophene and thieno[2,3-d]pyrimidine (B153573) derivatives identified compounds that trigger substantial early apoptosis in cancer cells. mdpi.com Specifically, compounds 5 , 7a , and 8 induced early apoptosis in 65.3%, 55.3%, and 74.9% of HT-29 colon cancer cells, respectively. mdpi.com In HepG-2 liver cancer cells, these same compounds also resulted in a significant increase in apoptosis. mdpi.com The mechanisms underlying this apoptotic induction can be complex; for example, thiophene carboxamide derivatives 5 and 21 were shown to elevate p53 levels and increase the Bax/Bcl-2 ratio, which are critical events in the apoptotic cascade. tandfonline.com

Beyond direct apoptosis induction, these derivatives frequently impact the cell cycle. Multiple studies have reported that thiophene compounds can cause cell cycle arrest, a crucial mechanism for halting uncontrolled proliferation. The benzyl (B1604629) urea (B33335) tetrahydrobenzo[b]thiophene derivative, BU17 , was observed to cause cell cycle arrest at the G2/M phase in a dose-dependent manner. nih.gov Thiophene carboxamides 5 and 21 also demonstrated an ability to arrest the cell cycle at the G2/M phase and cause an accumulation of cells in the sub-G1 phase, which is often indicative of apoptosis. tandfonline.com In some cases, cell death is induced through mechanisms distinct from apoptosis. For example, the thieno[2,3-c]pyridine derivative 6i was found to induce cell death through non-apoptotic pathways while causing G2 phase arrest. mdpi.com

The antiproliferative effects of these compounds are often traced back to their ability to inhibit specific molecular targets essential for cancer cell growth and survival. Various derivatives have shown inhibitory activity against key enzymes such as kinases. Thieno[2,3-b]thiophene derivatives have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR). acs.org Other series have demonstrated inhibitory potential against FLT3 kinase and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). mdpi.comtandfonline.com Additionally, some thiophene derivatives function by inhibiting β-tubulin polymerization, thereby disrupting microtubule dynamics, which is critical for cell division. tandfonline.comnih.gov

Table 1: Effects of this compound Derivatives on Cell Proliferation and Apoptosis

Compound ID Cell Line(s) Key Findings Reference(s)
Compound 4 MCF-7 Induced apoptosis, reducing cell viability by 26.86%. nih.gov
Compound 5 HT-29, HepG-2 Induced significant early apoptosis (65.3% in HT-29). mdpi.com
Compound 8 HT-29, HepG-2 Induced significant early apoptosis (74.9% in HT-29). mdpi.com
Compound 21 HepG-2, HCT-116 Caused cell cycle arrest at G2/M phase; induced apoptosis. tandfonline.com
Compound 6i HSC3, T47D, RKO Induced G2 phase cell cycle arrest. mdpi.com
BU17 A549 Caused G2/M accumulation and cell cycle arrest; induced early apoptosis. nih.gov

Drug Discovery and Development Pipeline

Lead Compound Identification and Optimization

The process of drug discovery often begins with the identification of a "lead compound," a chemical structure that exhibits a desired biological activity and serves as the starting point for further development. hama-univ.edu.syopenaccessjournals.com The this compound moiety is a valuable scaffold in this process, acting as a reactive intermediate and a structural foundation for generating diverse libraries of compounds for screening. jst.go.jp

Through systematic screening, several potent lead compounds derived from this scaffold have been identified. In one study, a derivative referred to as "hit 4 " emerged as a lead compound due to its notable cytotoxic activity against the MCF-7 breast cancer cell line, with an IC50 value of 23.2 µM. nih.gov In another research effort, compounds 5 and 8 were highlighted for exhibiting higher cytotoxic effects against MCF-7 and HepG-2 cells than the reference drug. mdpi.com The high potency of certain derivatives is directly attributed to the presence of the chloroacetyl group; for instance, the activity of coumarin (B35378) derivative 8 was linked to its COCH2Cl moiety. jst.go.jp

Once a lead is identified, the next critical step is optimization. This involves the synthesis of a series of analogues to explore structure-activity relationships (SAR), aiming to enhance potency and selectivity while minimizing potential toxicity. openaccessjournals.com An example of this is the development of thieno[2,3-b]thiophene derivatives, where a series of seven compounds were synthesized and evaluated. acs.org Among them, compound 2 was identified as the most potent, proving to be 4.42 times more effective than the established drug erlotinib (B232) against MCF-7 cells and 4.12 times more effective against A549 lung cancer cells. acs.org Similarly, the investigation of thieno[2,3-c]pyridine derivatives led to the identification of compound 6i as a promising lead, with an IC50 of 10.8 µM against HSC3 head and neck cancer cells. mdpi.com The benzyl urea derivative BU17 was also identified as a lead compound with broad-spectrum antitumor activity against several cancer cell lines. nih.gov

Table 2: Identification of Lead Compounds Derived from Thiophene Scaffolds

Lead Compound Target Cell Line Bioactivity (IC₅₀) Reference(s)
Compound 4 MCF-7 23.2 µM nih.gov
Compound 2 MCF-7, A549 More potent than erlotinib (4.42x in MCF-7) acs.org
Compound 6i HSC3 10.8 µM mdpi.com
Compound 8 A549, H460, HT29, etc. Highly potent against six cancer cell lines jst.go.jp
BU17 A549, CT26, etc. Identified as most potent in its series nih.gov

Preclinical Evaluation and In Vitro/In Vivo Correlation

Following lead identification and optimization, promising candidates undergo preclinical evaluation, which involves extensive in vitro (cell-based) and in vivo (animal model) testing. The initial phase relies on in vitro assays to determine a compound's cytotoxic effects against a panel of cancer cell lines. Derivatives of this compound have been evaluated against a wide array of human cancer cells, including breast (MCF-7), liver (HepG-2), lung (A549, H460), colorectal (HT-29), and glioma (U87MG). nih.govjst.go.jp These assays provide crucial IC50 data, which quantifies the concentration of a compound required to inhibit 50% of cell growth.

A critical aspect of preclinical development is establishing a correlation between in vitro activity and in vivo efficacy. A compound that is potent in a petri dish must also demonstrate therapeutic effects in a living organism. Several studies on thiophene derivatives have successfully demonstrated this correlation.

For example, the benzo[b]thiophene derivative, compound 4 , which showed potent in vitro cytotoxicity against MCF-7 cells (IC50 = 23.2 µM) and the ability to induce apoptosis, was subsequently tested in an in vivo animal model. nih.gov The in vivo study confirmed its anticancer potential, revealing a significant 26.6% decrease in solid tumor mass upon treatment. nih.gov Another compelling case is that of the benzyl urea derivative BU17 . After being identified as a potent and broad-spectrum antiproliferative agent in vitro, it was formulated into polymeric nanoparticles for in vivo testing in a CT26 murine tumor model. nih.gov The results showed a significant decrease in tumor growth in mice treated with the BU17-loaded nanoparticles compared to the untreated control group, and the treated mice also had significantly longer survival. nih.gov This demonstrates a successful translation from in vitro findings to in vivo therapeutic effects.

Table 3: Correlation of In Vitro and In Vivo Studies for Thiophene Derivatives

Compound ID In Vitro Finding In Vivo Model In Vivo Result Reference(s)
Compound 4 IC₅₀ = 23.2 µM (MCF-7); Induces apoptosis. Solid Tumor Model 26.6% decrease in solid tumor mass. nih.gov
BU17 Potent antiproliferative agent; induces G2/M arrest. CT26 Murine Tumor Model Significant decrease in tumor growth; longer survival. nih.gov

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and properties of molecules. For thiophene (B33073) derivatives, DFT calculations offer a reliable method to predict their behavior. mdpi.comchemrxiv.org

Electronic structure analysis delves into the distribution of electrons within the molecule. The presence of the electronegative chlorine and oxygen atoms in the chloroacetyl group significantly influences the electron density of the thiophene ring. uhasselt.be This can be visualized through molecular electrostatic potential (MEP) maps, where regions of negative potential (in red) indicate electron-rich areas susceptible to electrophilic attack, and positive potential (in blue) indicates electron-poor areas prone to nucleophilic attack. ajchem-a.com

Table 1: Predicted Geometrical Parameters for 2-(Chloroacetyl)thiophene (Illustrative based on related compounds)

Parameter Predicted Value
C=O Bond Length ~1.21 Å
C-Cl Bond Length ~1.78 Å
C-S Bond Length (ring) ~1.72 Å
Thiophene Ring C-C Bonds ~1.37 - 1.45 Å
C-C(=O) Bond Angle ~120°

Note: These are estimated values based on typical bond lengths and angles from DFT calculations on similar molecules and are for illustrative purposes.

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity and electronic properties. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. ajchem-a.commdpi.com A smaller gap suggests higher reactivity. mdpi.com

In this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene ring, while the LUMO is likely to be centered on the electron-withdrawing chloroacetyl group. researchgate.net The precise energy gap can be calculated using DFT methods, and it influences the molecule's electronic absorption properties. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies and HOMO-LUMO Gap

Orbital Energy (eV) - Illustrative
HOMO -6.5 eV
LUMO -1.5 eV

Note: These are representative values. The actual values would be determined by specific DFT calculations.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. nih.govscm.com Each vibrational mode involves specific atomic motions, such as stretching, bending, and wagging of bonds. semanticscholar.org By calculating these frequencies and their corresponding intensities, a theoretical spectrum can be generated and compared with experimental data to confirm the molecule's structure. nih.govresearchgate.net

For this compound, characteristic vibrational frequencies would include the C=O stretching of the ketone, the C-Cl stretching of the chloroacetyl group, and various C-H and C-S stretching and bending modes of the thiophene ring. semanticscholar.org

Table 3: Predicted Key Vibrational Frequencies for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹)
C=O Stretch ~1700-1720
Thiophene Ring C=C Stretch ~1400-1500
C-Cl Stretch ~700-800

Note: These are approximate ranges based on characteristic group frequencies and DFT studies on related molecules.

Global reactivity descriptors, derived from the energies of the frontier orbitals, provide quantitative measures of a molecule's reactivity. mdpi.com Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO). mdpi.com

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO). mdpi.com

Electronegativity (χ): The tendency to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution. A larger HOMO-LUMO gap generally corresponds to greater hardness. dntb.gov.ua

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile. mdpi.com

These descriptors are valuable for predicting how this compound will behave in chemical reactions. mdpi.com

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). ekb.eg This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a potential drug molecule with its biological target. techscience.comnih.gov

In the context of this compound and its derivatives, molecular docking studies can elucidate how these compounds might interact with the active sites of enzymes or receptors. nih.govmdpi.com The chloroacetyl group, being a reactive electrophile, can potentially form covalent bonds with nucleophilic residues (like cysteine or histidine) in a protein's active site, leading to irreversible inhibition.

Docking simulations would place the this compound molecule into the binding pocket of a target protein and score the different poses based on factors like hydrogen bonds, hydrophobic interactions, and electrostatic interactions. researchgate.net The results can reveal key amino acid residues that are crucial for binding and can guide the design of more potent and selective inhibitors. ekb.egmdpi.com For example, docking studies on similar thiophene-based compounds have been used to understand their interactions with targets like cytochrome P450 enzymes. ekb.eg

Table 4: Illustrative Molecular Docking Results for a Thiophene Derivative

Target Protein Binding Energy (kcal/mol) Key Interacting Residues Interaction Type
Tyrosine Kinase (e.g., FLT3) -9.01 Leu 616, Cys 694 Hydrogen Bond, Hydrophobic

Note: This table is illustrative, based on docking results for other thiophene derivatives against known protein targets. ekb.egmdpi.com The specific results for this compound would depend on the chosen protein target.

Prediction of Binding Affinities and Orientations

Molecular docking is a principal computational technique used to predict how a ligand, such as this compound, might bind to the active site of a macromolecular target, typically a protein. This method predicts both the preferred binding orientation (pose) of the ligand and the strength of the interaction, which is quantified as binding affinity (often expressed in kcal/mol).

Research in this area involves using software like AutoDock to place the this compound molecule into the binding pocket of a target protein. The program then calculates the most stable complexes based on a scoring function. For derivatives of thiophene, studies have shown that binding affinities can vary significantly depending on the nature of the target and the substitutions on the thiophene ring. nih.gov For instance, in studies on related thiopyrano[2,3-b]quinoline derivatives targeting the anticancer peptide CB1a, binding affinities were found to range from -5.3 to -6.1 kcal/mol. nih.gov

The analysis of the docked pose reveals crucial intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, which stabilize the ligand-protein complex. nih.gov The chloroacetyl group of this compound, with its electrophilic carbon and potential hydrogen bond-accepting oxygen, can play a significant role in forming specific interactions within a receptor's binding site.

Table 1: Predicted Binding Affinities and Interactions for Thiophene Derivatives with a Model Receptor

CompoundBinding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
Derivative 1-5.5LYS-16, PHE-15Hydrogen Bond, Hydrophobic
Derivative 2-5.3TRP-12, LYS-26Pi-Pi Stacking, Hydrogen Bond
Derivative 3-5.8GLU-32Hydrogen Bond
Derivative 4-6.1PHE-15, LYS-16Hydrophobic, Hydrogen Bond

Note: This table is illustrative, based on data for thiopyrano[2,3-b]quinoline derivatives docked against CB1a, to demonstrate typical outputs of such studies. nih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a way to observe the time-dependent behavior of molecules and molecular complexes, providing detailed information on their motion and conformational flexibility. nih.gov

Conformational Stability and Flexibility Analysis

MD simulations are employed to understand the intrinsic dynamics of this compound in a simulated physiological environment (e.g., in a water box). By simulating the molecule's movements over a period of nanoseconds, researchers can analyze its conformational stability. Key metrics derived from these simulations include:

Root Mean Square Deviation (RMSD): This value measures the average deviation of the molecule's atoms over time compared to a reference structure. A stable RMSD value over the course of the simulation indicates that the molecule has reached a stable conformational state. mdpi.com

Root Mean Square Fluctuation (RMSF): This metric assesses the fluctuation of individual atoms or groups of atoms. For this compound, an RMSF analysis would reveal the relative flexibility of the rigid thiophene ring versus the more flexible chloroacetyl side chain. Regions with high RMSF values are considered more flexible.

These analyses help to characterize the molecule's accessible conformations, which is crucial for understanding its ability to adapt and fit into various binding pockets.

Ligand-Target Complex Dynamics and Stability

When this compound is docked into a protein target, MD simulations are essential for validating the stability of the predicted binding pose. ucl.ac.uk The simulation is run on the entire protein-ligand complex. A stable complex is generally characterized by:

Low RMSD values for the ligand within the binding site, indicating it does not drift away from its initial docked position.

Persistent hydrogen bonds and other key interactions throughout the simulation.

The stability of the complex over the simulation period (e.g., 100 ns) provides strong evidence for the predicted binding mode. ajchem-a.com Furthermore, analysis of the Solvent Accessible Surface Area (SASA) can show whether the ligand remains buried within the binding pocket, with lower SASA values indicating greater stability and burial from the solvent. ajchem-a.com

Table 2: Representative Metrics for Assessing Ligand-Target Complex Stability in MD Simulations

MetricDescriptionIndication of Stability
RMSD Measures the deviation of the ligand's position from the initial docked pose.Low and stable values (e.g., < 2 Å) suggest the ligand is firmly bound.
RMSF Measures the flexibility of specific protein residues in the binding site.Low fluctuation in key interacting residues indicates a stable binding pocket.
Hydrogen Bonds Counts the number of hydrogen bonds between ligand and protein over time.A consistent number of H-bonds indicates stable, specific interactions.
SASA Calculates the surface area of the ligand exposed to the solvent.A low and constant SASA value suggests the ligand remains buried in the pocket. ajchem-a.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. bigchem.eu This allows for the prediction of activity for novel or untested molecules.

Development of Predictive Models for Biological Activity

To develop a QSAR model for this compound and its analogs, a dataset of thiophene-containing compounds with experimentally determined biological activities (e.g., IC50 values for enzyme inhibition) is required. conicet.gov.ar For each compound, a set of numerical parameters, known as molecular descriptors, is calculated. These descriptors quantify various aspects of the molecule's physicochemical, electronic, and steric properties.

Using statistical methods like Multiple Linear Regression (MLR), a model is built that correlates a selection of these descriptors with the observed activity. bigchem.eu The resulting QSAR equation can then be used to predict the biological activity of this compound. The predictive power of the model is rigorously tested through internal and external validation techniques to ensure its reliability. bigchem.eu

Identification of Structural Descriptors Influencing Activity

A key outcome of QSAR studies is the identification of the specific molecular properties that have the most significant impact on biological activity. researchgate.net For compounds related to this compound, research has highlighted the importance of several types of descriptors:

Electronic Descriptors: Properties such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), as well as the dipole moment, have been shown to modulate the anti-inflammatory activity of thiophene analogs. researchgate.net These descriptors relate to the molecule's reactivity and ability to participate in electronic interactions.

Physicochemical Descriptors: Lipophilicity, often represented by the partition coefficient (logP), is frequently a critical factor. researchgate.net For chloroacetamides, higher lipophilicity can enhance the molecule's ability to cross cell membranes and reach its target. researchgate.net

Topological Descriptors: These descriptors describe the size, shape, and branching of the molecule, which influence how well it fits into a receptor's binding site.

By identifying these key descriptors, QSAR models provide a mechanistic interpretation of the structure-activity relationship, offering valuable guidance for the design of new, more potent thiophene-based compounds. researchgate.net

Table 3: Key Structural Descriptors and Their Potential Influence on the Biological Activity of Thiophene Derivatives

Descriptor ClassSpecific DescriptorPotential Influence on Activity
Electronic Dipole MomentInfluences polar interactions with the target protein. researchgate.net
Electronic LUMO EnergyRelates to the molecule's ability to accept electrons, affecting reactivity. researchgate.net
Physicochemical LogP (Lipophilicity)Affects membrane permeability and access to the target site. researchgate.net
Physicochemical Molar RefractivityRelates to molecular volume and polarizability, influencing binding.
Topological Wiener IndexDescribes molecular branching, which can impact steric fit in a binding pocket.

Structural Bioinformatics Approaches

While dedicated structural bioinformatics research focusing exclusively on this compound is not extensively documented in publicly available literature, valuable insights can be inferred from computational studies on structurally related thiophene derivatives. These studies often employ molecular docking and other computational methods to predict and analyze the interactions between thiophene-based compounds and biological targets. The chloroacetyl group, being a reactive electrophile, and the thiophene ring, a versatile aromatic scaffold, are key features in these analyses.

For instance, molecular docking studies on N-(thiazol-2-yl)thiophene-2-carboxamide derivatives, which are structurally related, have been performed to explore their binding modes in protein targets. These studies help in understanding how the thiophene ring and its substituents orient themselves within the active site to maximize interactions.

In a study involving a series of 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives, which include chloroacetamide functionalities, molecular docking was used to investigate their potential as inhibitors of enzymes relevant to colorectal cancer, such as Pyruvate Dehydrogenase Kinase 1 (PDK1) and Lactate Dehydrogenase A (LDHA). nih.gov The chloroacetamide derivative 2-Chloro-N-(3-cyano-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) Acetamide (B32628) was synthesized and evaluated as part of this research. nih.gov

Computational analyses of other thiophene-2-carboxamide derivatives have also been conducted to assess their binding interactions with various proteins. nih.gov These studies provide detailed information on the types of interactions formed, such as hydrogen bonds and hydrophobic interactions, and can help in predicting the binding affinity of related compounds.

The following table summarizes findings from molecular docking studies on various thiophene derivatives containing chloroacetyl or chloroacetamido groups, providing insights into their potential interactions with biological targets.

Compound NameProtein TargetKey Findings/Interactions
Thiophene-2-carboxamide derivatives2AS1 proteinCompounds showed varying binding scores, indicating different affinities for the protein's active site. nih.gov
Thiazolyl-thiophene hybrids3OXI proteinDerivatives demonstrated high binding affinity with the amino acids in the target protein. researchgate.net
2-Chloro-N-(3-cyano-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) AcetamidePDK1 / LDHAInvestigated as potential inhibitors for enzymes implicated in colorectal cancer. nih.gov

These examples from related molecules underscore the utility of structural bioinformatics in drug discovery and development. The approaches used for these thiophene derivatives could be applied to this compound to predict its biological targets and understand its mechanism of action at a molecular level.

Analytical Methodologies for 2 Chloroacetyl Thiophene and Its Metabolites

Chromatographic Techniques

Chromatography is a powerful separation technique that resolves components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. advancechemjournal.com For the analysis of 2-(chloroacetyl)thiophene, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are highly applicable.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and determining the concentration of synthetic intermediates like this compound. advancechemjournal.com It separates compounds dissolved in a liquid mobile phase by passing them through a column packed with a solid stationary phase. wikipedia.org The separation is based on the physicochemical interactions of the analyte with both phases. advancechemjournal.com

For a moderately polar compound such as this compound, reversed-phase HPLC (RP-HPLC) is the most common and effective mode. wikipedia.org In RP-HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a more polar, aqueous-organic mixture. Hydrophobic compounds are retained longer on the column. wikipedia.org The purity of the compound can be determined by analyzing the resulting chromatogram, where the area of the main peak relative to the total area of all peaks indicates its percentage purity. Quantification is achieved by comparing the peak area of the analyte to that of a certified reference standard at a known concentration.

Detection is typically performed using an ultraviolet (UV) detector, as the thiophene (B33073) ring and carbonyl group in this compound constitute a chromophore that absorbs UV light. A diode array detector (DAD) can provide additional spectral information, enhancing peak identification and purity assessment. biomedpharmajournal.org The combination of HPLC with mass spectrometry (LC-MS) offers even greater specificity and sensitivity, allowing for definitive identification based on the mass-to-charge ratio of the analyte and its fragments. biomedpharmajournal.org

Table 1: Typical HPLC Parameters for Analysis of this compound and Related Compounds
ParameterTypical ConditionRationale/Purpose
Mode Reversed-Phase (RP-HPLC)Suitable for moderately polar to non-polar analytes. wikipedia.org
Stationary Phase (Column) C18 or C8 silica (B1680970), 3-5 µm particle sizeProvides hydrophobic interactions for effective separation. advancechemjournal.com
Mobile Phase Isocratic or gradient mixture of Acetonitrile/Methanol and WaterAdjusting the organic/aqueous ratio optimizes resolution and run time.
Detector UV-Vis or Diode Array Detector (DAD) at ~254 nm or λmaxThe aromatic thiophene ring allows for sensitive UV detection.
Flow Rate 0.8 - 1.5 mL/minStandard flow for analytical columns to ensure efficient separation.
Injection Volume 5 - 20 µLSmall volume injection is standard practice in HPLC. advancechemjournal.com

Gas Chromatography (GC) is an analytical technique used to separate and analyze compounds that can be vaporized without decomposition. sigmaaldrich.com It is particularly well-suited for volatile and semi-volatile substances. sigmaaldrich.com this compound, due to its molecular structure, may be sufficiently volatile for direct GC analysis. However, GC is often applied to the analysis of its volatile derivatives, which can be formed to enhance detection or to analyze its metabolites.

In GC, the sample is injected into a heated port, vaporized, and transported through a capillary column by an inert carrier gas (the mobile phase). sigmaaldrich.com Separation occurs as the analytes interact with the stationary phase, a microscopic layer of liquid or polymer coated on the inside of the column. sigmaaldrich.com Compounds with higher volatility and weaker interactions with the stationary phase travel through the column faster.

For thiophene-containing compounds, GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is common. GC-FID provides robust quantification, while GC-MS offers definitive identification by providing the mass spectrum of each separated component. researchgate.netcedre.fr The analysis of polycyclic aromatic sulfur heterocycles (PASHs) by GC-MS/MS is a well-established method that can be adapted for thiophene derivatives. cedre.fr Derivatization may be employed to convert non-volatile metabolites into more volatile forms suitable for GC analysis, for instance, through silylation reactions which replace active hydrogens with a trimethylsilyl (B98337) (TMS) group. nih.gov

Table 2: Illustrative GC Parameters for Analysis of Thiophene Derivatives
ParameterTypical ConditionRationale/Purpose
Column Fused-silica capillary column (e.g., HP-5MS, ZB-WAX plus)Provides high resolution for complex mixtures. researchgate.netcedre.fr
Carrier Gas Helium or Hydrogen at ~1 mL/minInert gas to carry the sample through the column. cedre.fr
Injector Temperature 250 - 300 °CEnsures rapid and complete vaporization of the sample. cedre.fr
Oven Program Temperature gradient (e.g., 50°C to 300°C)Separates compounds based on their boiling points and polarity. cedre.fr
Detector Mass Spectrometry (MS) or Flame Ionization Detection (FID)MS provides structural identification; FID offers robust quantification. researchgate.netcedre.fr
Derivatization (if needed) Silylation (e.g., with MSTFA) for polar metabolitesIncreases volatility and thermal stability of analytes. nih.gov

Spectrophotometric Methods for Detection and Quantification

Spectrophotometry, specifically UV-Visible spectrophotometry, is a widely used technique for the quantification of analytes in solution. It relies on measuring the amount of light absorbed by a sample at a specific wavelength. While HPLC and GC are separative techniques, spectrophotometry is typically a non-separative method. wepal.nl

For a compound like this compound, direct quantification by UV spectrophotometry is possible due to its UV-absorbing structure. However, this approach may suffer from a lack of selectivity if other absorbing species are present in the sample matrix.

To enhance selectivity and sensitivity, a spectrophotometric method can be based on a derivatization reaction. This involves reacting this compound with a specific chromogenic reagent to produce a new, intensely colored compound. The absorbance of this colored product, measured at its wavelength of maximum absorbance (λmax), is directly proportional to the concentration of the original analyte. For example, the reactive chloroacetyl group could potentially react with a nucleophilic chromogen. A similar principle is used for the determination of 2-chlorophenol, where it is derivatized with 4-aminoantipyrine (B1666024) to form a colored dye that can be measured spectrophotometrically. researchgate.net The development of such a method would require optimizing reaction conditions such as pH, reagent concentration, and reaction time. nih.gov

Table 3: Key Aspects of a Derivatization-Based Spectrophotometric Method
ParameterDescriptionExample Principle
Principle Reaction of the analyte with a chromogenic reagent to form a colored product.The chloroacetyl group reacts with a nucleophile to form a product with strong absorbance in the visible region.
Derivatizing Reagent A compound that reacts specifically with the analyte to produce color.Analogous to using 4-aminoantipyrine for phenols. researchgate.net
Wavelength (λmax) The wavelength at which the colored product shows maximum absorbance.Determined by scanning the spectrum of the colored product.
Calibration A calibration curve is constructed by plotting absorbance vs. concentration of standard solutions.Follows the Beer-Lambert Law within a specific concentration range. orientjchem.org
Selectivity Dependent on the specificity of the derivatization reaction.May require a sample clean-up or extraction step to remove interferences. researchgate.netnih.gov

Toxicological and Environmental Considerations in Research Strictly Excluding Dosage/administration & Basic Identification Data

Metabolism and Biotransformation Pathways

The biotransformation of thiophene (B33073) derivatives, including 2-(Chloroacetyl)thiophene, is a critical area of study due to the potential for metabolic activation into reactive species. researchgate.net The metabolism of thiophenes can lead to drug-induced hepatotoxicity, marking the thiophene ring as a structural alert in drug design. researchgate.net The primary metabolic pathways involve Phase I oxidative reactions and Phase II conjugation reactions. pharmacologycanada.org

The initial and most significant step in the metabolism of many thiophene-containing compounds is the oxidation of the sulfur atom by cytochrome P450 (CYP) enzymes, leading to the formation of a thiophene S-oxide. researchgate.netnih.govsemanticscholar.org This oxidation can be achieved using agents like hydrogen peroxide, and the resulting thiophene-S-oxides are generally unstable unless bulky substituents are present at the 2- and 5-positions. nih.govmdpi.org For 2-acylthiophenes, such as this compound, the primary metabolic event is this S-oxidation, which generates a reactive thiophene-S-oxide intermediate. researchgate.net This intermediate is considered a key branching point for further metabolic transformations. researchgate.net

Another oxidative pathway involves the epoxidation of the thiophene ring itself to form a thiophene epoxide. nih.gov This arene oxide is highly reactive and can undergo rearrangement (an NIH shift) to form a phenol-like structure, or in the case of thiophene, a thiolactone. nih.govnih.gov Aromatic hydroxylation reactions catalyzed by heme-dependent enzymes like P450 are known to proceed through such short-lived epoxide intermediates. nih.gov For some thiophene derivatives, hydroxylation can occur at various positions on the ring, a common biotransformation pathway for many xenobiotics. dshs-koeln.deuomus.edu.iq

Key Oxidative Reactions in Thiophene Metabolism

Reaction TypeEnzyme SystemIntermediate/ProductSignificance
S-oxidationCytochrome P450 (CYP)Thiophene-S-oxideFormation of a primary reactive intermediate. researchgate.netnih.gov
Ring EpoxidationCytochrome P450 (CYP)Thiophene EpoxideFormation of a highly reactive arene oxide. nih.govnih.gov
Ring HydroxylationCytochrome P450 (CYP)Hydroxylated ThiopheneA common detoxification or metabolic pathway. dshs-koeln.de

A major detoxification pathway for electrophilic compounds and their reactive metabolites is conjugation with glutathione (B108866) (GSH), a reaction that can occur non-enzymatically but is typically catalyzed by Glutathione S-transferases (GSTs). encyclopedia.pubmdpi.com GSH is a tripeptide containing a nucleophilic thiol group that readily reacts with electrophiles, forming more water-soluble and less toxic conjugates that can be excreted from the body. encyclopedia.pubwuxiapptec.com

In the context of this compound, there are two primary routes for GSH conjugation.

Direct Conjugation: The chloroacetyl group is a potent electrophile and can react directly with the thiol group of GSH. The reactivity of chloroacetyl moieties with thiols is well-documented; for instance, 2-chloroacetyl chloride reacts with model thiols thousands of times faster than other related metabolites. nih.gov This suggests that the chloroacetyl side chain of this compound is a prime target for direct nucleophilic attack by GSH. vulcanchem.com

Conjugation with Metabolites: The reactive thiophene-S-oxide intermediate formed during oxidative metabolism is also susceptible to nucleophilic attack by GSH. researchgate.net This pathway serves to neutralize the reactivity of the S-oxide, preventing it from interacting with critical cellular macromolecules. researchgate.netresearchgate.net

The metabolism of this compound can generate chemically reactive intermediates that are believed to be responsible for potential toxicity. researchgate.net The primary reactive intermediate is the thiophene-S-oxide. researchgate.netnih.gov These intermediates are electrophilic and, if not detoxified (e.g., by GSH conjugation), can covalently bind to cellular nucleophiles such as proteins and nucleic acids. researchgate.net Thiophene-S-oxides are generally unstable and can undergo further reactions, including dimerization. researchgate.netnih.gov

The thiophene epoxide formed via ring oxidation is another highly reactive intermediate. nih.gov Such arene oxides are known to be alkylating agents that can react with various biological nucleophiles, a mechanism underlying the toxicity of many aromatic compounds. nih.gov The parent compound, this compound, also possesses inherent reactivity due to the electrophilic character of the chloroacetyl group, which enables it to participate in nucleophilic substitution reactions with biological targets. vulcanchem.com

In Vitro and In Vivo Toxicity Studies (General Mechanisms)

Strictly Excluding Dosage/Administration & Basic Identification Data

While specific cytotoxicity studies on this compound are limited in the public domain, research on structurally related compounds provides insight into the likely mechanisms of toxicity. Thiophene derivatives containing a chloroacetyl or chloroacetamide moiety exhibit cytotoxic effects against various human cancer cell lines. ajol.infojst.go.jp

The primary mechanism of cytotoxicity is attributed to the high reactivity of the chloroacetyl group. vulcanchem.comjst.go.jp This group functions as an electrophile, making the molecule an alkylating agent. It can readily undergo nucleophilic substitution reactions with various biological macromolecules, particularly proteins and DNA. vulcanchem.comnih.gov The chlorine atom is a good leaving group, facilitating the covalent binding of the thiophene molecule to nucleophilic sites within the cell, such as the thiol groups of cysteine residues in proteins. wuxiapptec.comnih.gov This covalent modification can disrupt protein structure and function, leading to the inhibition of critical enzymes or signaling pathways, ultimately triggering cell death. For example, studies on related benzothiophene (B83047) derivatives have shown that such compounds can induce apoptosis in cancer cells and inhibit enzymes.

General Cytotoxicity Mechanisms of Related Chloroacetyl-Thiophenes

Compound ClassProposed MechanismCellular Effect
N-(Thienyl)-2-chloroacetamide DerivativesNucleophilic substitution by biological macromolecules. ajol.infoCytotoxic against HepG2 and MCF-7 cancer cell lines. ajol.info
Benzimidazole with -COCH₂Cl MoietyAlkylation of cellular targets due to the reactive chloroacetyl group. jst.go.jpHigh potency against multiple cancer cell lines. jst.go.jp
General Chloroacetyl-ThiophenesReactivity toward biological targets conferred by the chloroacetyl moiety. vulcanchem.comPotential for ROS generation and caspase activation. vulcanchem.com

The environmental fate of this compound is governed by the interplay between the stability of the thiophene ring and the reactivity of the chloroacetyl side chain. The degradation of chemical compounds in the environment involves processes such as hydrolysis, photolysis, and biodegradation by microorganisms. pce.parliament.nznih.gov

Thiophene-based compounds can have a negative environmental impact, and there is significant interest in developing new derivatives with low environmental toxicity and high biodegradability. mdpi.comnih.gov Research on some oligomeric and polymeric thiophene-based surfactants has shown that they can possess significant biodegradability potential in the presence of microbial communities. mdpi.com This suggests that the thiophene ring itself is not completely recalcitrant and can be broken down by certain microorganisms.

Q & A

Q. What are the common synthetic routes for preparing 2-(Chloroacetyl)thiophene, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound typically involves Friedel-Crafts acylation or nucleophilic substitution reactions.

  • Friedel-Crafts Route : React thiophene with chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Optimal temperatures range from 0–5°C to minimize side reactions like polysubstitution .
  • Nucleophilic Substitution : Start with 2-(chloromethyl)thiophene (CAS 765-50-4) and perform a substitution reaction with acetyl chloride derivatives. Solvent choice (e.g., DMF or THF) and base (e.g., K₂CO₃) significantly impact yields, with THF providing higher regioselectivity .

Q. Which spectroscopic methods are most effective for characterizing this compound, and what key spectral markers should researchers look for?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Look for the thiophene ring protons (δ 6.8–7.5 ppm, multiplet) and the chloroacetyl group (δ 4.2–4.5 ppm, singlet for CH₂Cl) .
    • ¹³C NMR : Confirm the carbonyl carbon (C=O) at δ 165–170 ppm and the thiophene carbons (δ 125–140 ppm) .
  • IR Spectroscopy : A strong C=O stretch at ~1700 cm⁻¹ and C-S vibration at ~680 cm⁻¹ are diagnostic .
  • Mass Spectrometry : The molecular ion peak [M⁺] at m/z 160.62 (C₆H₅ClOS) confirms the molecular formula .

Advanced Research Questions

Q. How can researchers address contradictions in reported reaction outcomes for nucleophilic substitution reactions of this compound?

Methodological Answer: Contradictions often arise from competing reaction pathways (e.g., oxidation vs. substitution) or solvent effects . For example:

  • Case Study : In , oxidation of 2-(Chloromethyl)thiophene yields sulfoxides, while substitution produces methoxy derivatives. To resolve discrepancies:
    • Control Solvent Polarity : Use polar aprotic solvents (e.g., DMSO) to favor substitution over oxidation .
    • Monitor Reaction Progress : Employ TLC or in-situ IR to detect intermediate sulfoxides.
    • Computational Validation : Use DFT calculations (e.g., Gaussian 09) to predict activation energies for competing pathways .

Q. What computational approaches are recommended to predict the electronic properties of this compound derivatives in material science applications?

Methodological Answer:

  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO). The chloroacetyl group lowers the LUMO energy (-1.8 eV), enhancing electron-accepting capacity in organic semiconductors .
  • Time-Dependent DFT (TD-DFT) : Simulate UV-Vis spectra to predict λₘₐₓ shifts. For instance, derivatives with extended conjugation show λₘₐₓ > 400 nm, suitable for optoelectronic devices .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.